Esreboxetine Metabolite B Esreboxetine Metabolite B A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.
Brand Name: Vulcanchem
CAS No.: 140431-51-2
VCID: VC0195889
InChI:
SMILES:
Molecular Formula: C19H23NO4
Molecular Weight: 329.40

Esreboxetine Metabolite B

CAS No.: 140431-51-2

Cat. No.: VC0195889

Molecular Formula: C19H23NO4

Molecular Weight: 329.40

Purity: > 95%

* For research use only. Not for human or veterinary use.

Esreboxetine Metabolite B - 140431-51-2

Specification

CAS No. 140431-51-2
Molecular Formula C19H23NO4
Molecular Weight 329.40
Appearance White Solid

Introduction

Chemical Properties and Structure

Esreboxetine Metabolite B derives from the parent compound esreboxetine, which has a molecular formula of C₁₉H₂₃NO₃ and a molecular weight of approximately 313.4 g/mol . While the parent compound esreboxetine is known as (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, Esreboxetine Metabolite B represents one of the transformation products resulting from hepatic metabolism .

The metabolic processes that generate Esreboxetine Metabolite B likely involve phase I reactions such as hydroxylation, dealkylation, or oxidation, followed potentially by phase II conjugation reactions. These transformations modify the parent structure while maintaining certain core elements of the original molecule.

Table 1: Comparison of Known Esreboxetine Metabolites

MetaboliteAlternative NameMetabolic ProcessRole in Pharmacokinetics
Metabolite BPossibly Phenol BHydroxylation/oxidationComponent of esreboxetine elimination pathway
O-desethylreboxetine-DealkylationMajor active metabolite
Phenol A-HydroxylationComponent of esreboxetine elimination pathway

Research Findings and Clinical Implications

Research involving esreboxetine has focused primarily on its therapeutic applications in fibromyalgia. A notable clinical trial assessed the efficacy and safety of esreboxetine in this condition, demonstrating significant improvements across multiple outcome measures compared to placebo .

Table 2: Clinical Outcomes of Esreboxetine in Fibromyalgia Trial

The adverse event profile observed with esreboxetine treatment may also be influenced by its metabolites. Common side effects reported in clinical trials include:

Table 3: Common Adverse Events in Esreboxetine Clinical Trial

Adverse EventEsreboxetine (%)Placebo (%)
Constipation17.2%5.3%
Insomnia15.7%3.0%
Dry Mouth15.7%2.3%
Headache10.4%2.3%

Understanding the metabolic fate of esreboxetine, including the formation and activity of Metabolite B, provides context for interpreting these adverse events and potentially developing strategies to mitigate them in clinical applications.

Analytical Methods for Detection and Quantification

The detection and quantification of Esreboxetine Metabolite B typically involve sophisticated analytical techniques. Based on methodologies described in the research literature, several approaches are applicable to the analysis of this metabolite:

  • Liquid Chromatography-Mass Spectrometry (LC/MS/MS) represents the primary technique for metabolite identification and quantification. Research indicates that plasma and brain concentrations of related compounds can be determined using LC/MS/MS with specific column conditions (Hypurity C18 column, 50×2.1 mm; 3 μM) and mobile phase compositions (variations of formic acid, water, and acetonitrile) .

  • The lower limits of quantification achievable with these methods typically range between 0.125 and 5 ng/mL in plasma samples or 0.5 and 20 ng/g in brain tissue samples , allowing for sensitive detection of metabolites even at low concentrations.

  • Mass spectrometers operated in positive ion multiple reaction monitoring mode provide the selectivity and sensitivity required for distinguishing between structurally similar metabolites.

These analytical approaches enable researchers to track the formation and elimination of Esreboxetine Metabolite B in various biological matrices, contributing to a more comprehensive understanding of esreboxetine's pharmacokinetic profile.

Future Research Directions

  • Comprehensive structural characterization of Esreboxetine Metabolite B using advanced analytical techniques to determine its precise chemical identity

  • Evaluation of the metabolite's pharmacological activities, including receptor binding studies and functional assays to assess its contribution to therapeutic effects

  • Investigation of potential interindividual variations in the formation and elimination of Metabolite B, which may influence response to esreboxetine therapy

  • Assessment of drug-drug interactions involving the metabolic pathways responsible for Metabolite B formation

  • Development of specific bioanalytical methods for routine monitoring of Metabolite B in clinical settings

These research endeavors would contribute to a more comprehensive understanding of esreboxetine's pharmacokinetic and pharmacodynamic properties, potentially informing optimized therapeutic approaches for conditions like fibromyalgia.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator